Burixafor

Descripción

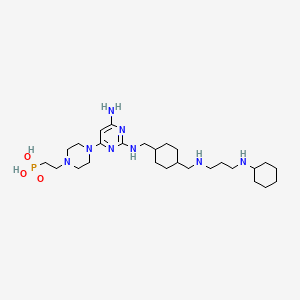

Structure

3D Structure

Propiedades

Número CAS |

1191448-17-5 |

|---|---|

Fórmula molecular |

C27H51N8O3P |

Peso molecular |

566.7 g/mol |

Nombre IUPAC |

2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid |

InChI |

InChI=1S/C27H51N8O3P/c28-25-19-26(35-15-13-34(14-16-35)17-18-39(36,37)38)33-27(32-25)31-21-23-9-7-22(8-10-23)20-29-11-4-12-30-24-5-2-1-3-6-24/h19,22-24,29-30H,1-18,20-21H2,(H2,36,37,38)(H3,28,31,32,33) |

Clave InChI |

QLVSJMZJSABWRX-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)NCCCNCC2CCC(CC2)CNC3=NC(=CC(=N3)N4CCN(CC4)CCP(=O)(O)O)N |

Origen del producto |

United States |

Foundational & Exploratory

Burixafor's Mechanism of Action in Stem Cell Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Burixafor (formerly GPC-100 or TG-0054) is a potent and selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2][3] Its primary mechanism of action in hematopoietic stem cell (HSC) mobilization lies in its ability to disrupt the crucial interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12).[2][4] This axis is fundamental for retaining HSCs within the protective bone marrow niche.[5][6] By competitively inhibiting this interaction, this compound induces the rapid egress of HSCs from the bone marrow into the peripheral bloodstream, making them available for collection and subsequent autologous stem cell transplantation (ASCT).[1][3][7] Clinical studies have demonstrated this compound's efficacy in mobilizing a significant number of CD34+ stem cells, with a favorable safety profile and rapid kinetics, allowing for same-day administration and leukapheresis.[8][9][10] Preclinical evidence also suggests a synergistic effect when combined with a β-adrenergic receptor blocker, propranolol, and granulocyte-colony stimulating factor (G-CSF), potentially enhancing mobilization efficiency and offering a therapeutic option for patients who respond poorly to existing mobilization regimens.[11][12]

The CXCR4/SDF-1α Axis: The Gatekeeper of Stem Cell Retention

The CXCR4/SDF-1α signaling pathway is a critical regulator of HSC trafficking, homing, and retention within the bone marrow.[5][13][14] SDF-1α is constitutively expressed by various stromal cells in the bone marrow, creating a chemokine gradient that retains CXCR4-expressing HSCs in their niche.[6][15] This interaction is not only vital for normal hematopoiesis but is also implicated in the retention of leukemic cells, protecting them from chemotherapeutic agents.[5]

Disruption of this axis is a key strategy for stem cell mobilization.[5][15] this compound, as a CXCR4 antagonist, directly interferes with this retention signal, leading to the mobilization of HSCs into the peripheral circulation.[2][3][4]

Core Mechanism of Action of this compound

This compound's therapeutic effect is achieved through competitive antagonism of the CXCR4 receptor. As an orally bioavailable small molecule, it binds to CXCR4, preventing the binding of SDF-1α.[2][3] This blockade disrupts the downstream signaling cascades that promote cell adhesion and retention within the bone marrow. The abrogation of the CXCR4/SDF-1α interaction effectively "unlocks the gate," allowing HSCs to be released into the peripheral blood.[4]

The following diagram illustrates the signaling pathway and this compound's point of intervention:

References

- 1. leukemia-net.org [leukemia-net.org]

- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 3. 2.4. Quantification of Total Peripheral CD34+ Positive Cells by Flow Cytometry: CD34+ Is a Marker of Hematopoietic Stem Cells (HSC) Mobilization in Patients [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. A New Protocol for Quantifying CD34+ Cells in Peripheral Blood of Patients with Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. usp.org [usp.org]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. Detection of Receptor Heteromerization Using In Situ Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. meridian.allenpress.com [meridian.allenpress.com]

- 13. youtube.com [youtube.com]

- 14. bu.edu [bu.edu]

- 15. Development of VLA4 and CXCR4 Antagonists for the Mobilization of Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the CXCR4/CXCL12 Axis in Burixafor's Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Burixafor (formerly TG-0054) is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). Its primary mechanism of action involves the disruption of the interaction between CXCR4 and its cognate ligand, C-X-C motif chemokine ligand 12 (CXCL12), also known as Stromal Cell-Derived Factor-1 (SDF-1). This guide provides a comprehensive technical overview of the critical role the CXCR4/CXCL12 axis plays in the therapeutic activity of this compound, with a focus on its application in hematopoietic stem cell mobilization. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways and experimental workflows.

Introduction to the CXCR4/CXCL12 Axis

The CXCR4/CXCL12 signaling axis is a crucial pathway involved in a multitude of physiological and pathological processes. CXCR4 is a G-protein coupled receptor (GPCR) expressed on a variety of cells, including hematopoietic stem cells (HSCs), lymphocytes, endothelial cells, and various cancer cells.[1] Its sole endogenous ligand, CXCL12, is a chemokine constitutively expressed in several organs, most notably the bone marrow.[2] The interaction between CXCL12 and CXCR4 is fundamental for:

-

Hematopoietic Stem Cell Homing and Retention: The CXCL12 gradient in the bone marrow microenvironment is essential for retaining HSCs and hematopoietic progenitor cells (HPCs) within their niche.[3][4]

-

Cancer Progression: In oncology, the CXCR4/CXCL12 axis is implicated in tumor growth, angiogenesis, metastasis, and the development of therapeutic resistance.[1][2] Cancer cells can hijack this axis to metastasize to organs with high CXCL12 expression, such as the bone marrow, lungs, and liver.[2]

This compound: A Selective CXCR4 Antagonist

This compound is an orally bioavailable inhibitor of CXCR4 that effectively blocks the binding of CXCL12.[3][5] This antagonism disrupts the retention signals within the bone marrow, leading to the rapid mobilization of HSCs and HPCs into the peripheral bloodstream.[5] This mechanism of action forms the basis of its clinical development for autologous stem cell transplantation in patients with hematological malignancies.[6] Beyond stem cell mobilization, this compound is also being investigated for its potential to sensitize cancer cells to chemotherapy by mobilizing them from the protective bone marrow niche.[6]

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data demonstrating the potency and clinical efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay | Cell Line/System | Reference |

| IC₅₀ | 10 nM | CXCL12 Competition Binding Assay | Human CXCR4 | [7] |

| Kᵢ | ~0.1 nM | Antibody Competition Assay (APC-12G5) | Not Specified | [8] |

Table 2: Pharmacodynamics of this compound in Healthy Subjects

| Parameter | Result | Dose Range | Study Population | Reference |

| Peak CD34⁺ Cell Increase | 3- to 14-fold from baseline | 0.10 to 3.14 mg/kg (IV) | 64 healthy subjects | [9][10] |

| Time to Maximum Concentration (Tₘₐₓ) | 5 minutes (in mice) | Single intravenous dose | Mice | [9] |

Table 3: Clinical Efficacy of this compound in Multiple Myeloma (Phase 2 Trial NCT05561751)

| Parameter | Result | Treatment Regimen | Number of Patients | Reference |

| Primary Endpoint Achievement | ~90% (17 of 19) | This compound + G-CSF + Propranolol (B1214883) | 19 | [11][12][13] |

| (≥2 x 10⁶ CD34⁺ cells/kg in ≤2 apheresis sessions) | ||||

| Median Time to Neutrophil Engraftment | 13 days | Post-transplant | 18 (transplanted) | [11] |

| Median Time to Platelet Engraftment | 17.5 days | Post-transplant | 18 (transplanted) | [11] |

| Primary Endpoint Achievement in Daratumumab-treated patients | 85% | This compound + G-CSF + Propranolol | Subgroup of 19 | [14][12] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the study of this compound and the CXCR4/CXCL12 axis.

CXCR4 Competition Binding Assay

This assay is used to determine the binding affinity (IC₅₀ or Kᵢ) of a test compound like this compound to the CXCR4 receptor.

-

Principle: The assay measures the ability of an unlabeled compound (this compound) to compete with a labeled ligand (e.g., radiolabeled CXCL12 or a fluorescently-labeled anti-CXCR4 antibody) for binding to cells or membranes expressing CXCR4.

-

Protocol Outline:

-

Cell/Membrane Preparation: Use a cell line with high CXCR4 expression (e.g., Jurkat cells) or membrane preparations from these cells.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., HBSS with HEPES and 0.1% BSA).

-

Competition Reaction: In a 96-well plate, incubate the CXCR4-expressing cells/membranes with a fixed concentration of the labeled ligand and varying concentrations of this compound. Include controls for total binding (labeled ligand only) and non-specific binding (labeled ligand with a saturating concentration of an unlabeled ligand).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation of Bound and Free Ligand: For radioligand binding, use vacuum filtration to separate the cell-bound radioactivity from the unbound. For fluorescently-labeled ligands, this step may not be necessary if using flow cytometry for detection.

-

Detection: Quantify the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a flow cytometer (for fluorescent labels).

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC₅₀ value is the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

In Vitro Chemotaxis Assay (Transwell Migration Assay)

This assay assesses the ability of this compound to inhibit the migration of CXCR4-expressing cells towards a CXCL12 gradient.

-

Principle: A two-chamber system separated by a porous membrane (Transwell insert) is used. CXCR4-expressing cells are placed in the upper chamber, and a solution containing CXCL12 is placed in the lower chamber. The ability of the cells to migrate through the pores towards the chemoattractant is quantified.

-

Protocol Outline:

-

Cell Preparation: Culture and harvest CXCR4-expressing cells (e.g., T-lymphocytes or cancer cell lines). Resuspend the cells in a serum-free medium.

-

Assay Setup:

-

Place Transwell inserts (e.g., 5 µm pore size for lymphocytes) into the wells of a 24-well plate.

-

Add medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber.

-

In the upper chamber, add the cell suspension pre-incubated with varying concentrations of this compound or a vehicle control.

-

-

Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 4 hours) at 37°C in a CO₂ incubator.

-

Quantification of Migrated Cells:

-

Remove the Transwell inserts.

-

The migrated cells in the lower chamber can be counted using a cell counter, a plate reader after staining with a fluorescent dye (e.g., Calcein AM), or by flow cytometry.

-

-

Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.

-

Flow Cytometry for CD34⁺ Hematopoietic Stem Cell Enumeration

This is a critical assay for evaluating the efficacy of this compound in mobilizing HSCs. The International Society of Hematotherapy and Graft Engineering (ISHAGE) has established a standardized protocol.[1][3][5][7][11]

-

Principle: A multi-parameter flow cytometry assay is used to identify and quantify the rare population of CD34⁺ cells in peripheral blood or apheresis products. The protocol uses a sequential gating strategy to accurately identify viable CD34⁺ cells.

-

Protocol Outline (based on ISHAGE Guidelines):

-

Sample Preparation: Collect peripheral blood in EDTA-containing tubes.

-

Antibody Staining: Incubate the whole blood sample with a cocktail of fluorescently labeled monoclonal antibodies, typically including:

-

CD45 (a pan-leukocyte marker)

-

CD34 (a hematopoietic stem and progenitor cell marker)

-

A viability dye (e.g., 7-AAD) to exclude dead cells.

-

An isotype control is used to set the gates for non-specific staining.

-

-

Red Blood Cell Lysis: After incubation, lyse the red blood cells using a gentle lysing solution. A "no-wash" procedure is often recommended to minimize cell loss.

-

Data Acquisition: Acquire the stained sample on a flow cytometer. A sufficient number of events (e.g., at least 75,000 CD45⁺ events) should be collected to ensure statistical significance for the rare CD34⁺ population.

-

Gating Strategy (Sequential):

-

Gate 1: Identify the total leukocyte population based on CD45 expression versus side scatter (SSC).

-

Gate 2: From the leukocyte gate, identify cells with low side scatter and dim CD45 expression, which is characteristic of hematopoietic progenitors.

-

Gate 3: Within this "blast" gate, identify the cells that are positive for CD34.

-

Gate 4: Apply a viability gate to exclude dead cells from the final CD34⁺ count.

-

-

Data Analysis: The absolute count of CD34⁺ cells per microliter of blood is calculated using counting beads (single-platform method) or by correlating with the total white blood cell count from a hematology analyzer (dual-platform method).

-

Animal Models for Hematopoietic Stem Cell Mobilization

In vivo studies in animal models, typically mice, are essential for evaluating the preclinical efficacy and pharmacodynamics of mobilizing agents like this compound.[15]

-

Principle: A CXCR4 antagonist is administered to the animals, and the number of circulating hematopoietic stem and progenitor cells is measured at different time points.

-

Protocol Outline:

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

-

Drug Administration: Administer this compound via an appropriate route (e.g., intravenous or subcutaneous injection). Include a vehicle control group. In some studies, this compound may be co-administered with G-CSF to assess synergistic effects.

-

Blood Sampling: Collect peripheral blood samples at various time points after drug administration (e.g., 30 minutes, 1, 2, 4, and 8 hours) to determine the kinetics of mobilization.

-

Cellular Analysis:

-

Perform a complete blood count (CBC) to measure total white blood cells.

-

Quantify hematopoietic progenitor cells using a colony-forming cell (CFC) assay.

-

Enumerate specific stem and progenitor cell populations (e.g., LSK cells in mice, equivalent to human CD34⁺ cells) using flow cytometry.

-

-

Data Analysis: Compare the number of mobilized cells in the this compound-treated groups to the control group at each time point.

-

Mandatory Visualizations

Signaling Pathways

Caption: CXCR4/CXCL12 signaling and its inhibition by this compound.

Experimental Workflows

References

- 1. Flow cytometric enumeration of CD34+ hematopoietic stem cells: A comparison between single- versus dual-platform methodology using the International Society of Hematotherapy and Graft Engineering protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of a small molecule inhibitor screen approach to identify CXCR4 downstream signaling pathways that promote a mesenchymal and fulvestrant-resistant phenotype in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usp.org [usp.org]

- 4. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor motixafortide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beckman.com [beckman.com]

- 6. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cytometry.org.au [cytometry.org.au]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The ISHAGE guidelines for CD34+ cell determination by flow cytometry. International Society of Hematotherapy and Graft Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bcf.technion.ac.il [bcf.technion.ac.il]

- 13. youtube.com [youtube.com]

- 14. Phase II study of this compound + propranolol + G-CSF for stem cell mobilization in myeloma | VJHemOnc [vjhemonc.com]

- 15. Increased hematopoietic stem cell mobilization in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Preclinical Profile of Burixafor

For Immediate Release

This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of Burixafor (also known as TG-0054 or GPC-100), a potent and selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). Designed for researchers, scientists, and drug development professionals, this document consolidates key findings on this compound's mechanism of action, in vitro and in vivo efficacy, and preliminary safety profile. The information presented herein underscores this compound's promise primarily in the field of hematopoietic stem cell mobilization and its potential as a chemosensitizing agent in oncology.

Core Mechanism of Action: Targeting the CXCL12/CXCR4 Axis

This compound exerts its therapeutic effects by disrupting the interaction between the CXCR4 receptor and its cognate ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12).[1] This interaction is crucial for the retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[1] By competitively binding to CXCR4, this compound blocks CXCL12-mediated signaling, leading to the mobilization of HSPCs from the bone marrow into the peripheral bloodstream.[1] This mechanism forms the basis of its application in stem cell transplantation. Furthermore, the CXCL12/CXCR4 axis is implicated in tumor progression, including metastasis and the protection of cancer cells within the bone marrow microenvironment, highlighting this compound's potential in oncology.

Caption: this compound competitively antagonizes the CXCR4 receptor, inhibiting downstream signaling.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Receptor Binding | ||||

| SDF-1 Binding Inhibition | IC50 | 10 nM | CXCR4-expressing cells | [2] |

| 12G5 Antibody Competition | IC50 | 0.3 nM | CXCR4-expressing cells | [3] |

| Ki | ~0.1 nM | CXCR4-expressing cells | [3] | |

| Functional Assays | ||||

| GTP-binding Inhibition | IC50 | 6 nM | CEM cell membranes | [2] |

| Calcium Mobilization | IC50 | 59 nM | CXCR4-expressing cells | [2] |

| Chemotaxis Inhibition | IC50 | 43 nM | CXCR4-expressing cells | [2] |

| Chemotaxis Inhibition | IC50 | 1401 nM | SupT1 T cells | [3] |

| HIV-1 Inhibition | ||||

| X4-tropic HIV-1 Infection | IC50 | 78 nM | TZM-bl reporter cells | [3] |

| Selectivity | ||||

| hERG Potassium Channel | IC50 | >1000 µM | HEK cells | [2] |

| Other Chemokine Receptors | Selectivity | >3000-fold | Panel of chemokine receptors | [2] |

Table 2: In Vivo Hematopoietic Stem and Progenitor Cell Mobilization in Mice

| Treatment Group | Cell Type | Fold Increase Over Baseline | Mouse Strain | Reference |

| This compound (MTD) | CXCR4+ cells | 28.7-fold | Not Specified | [2] |

| CD34+ cells | 14.5-fold | Not Specified | [2] | |

| CD133+ cells | 7.9-fold | Not Specified | [2] | |

| This compound (50 mg/kg) + G-CSF | Total WBC | 23.0-fold | BALB/c | [2] |

| CXCR4+ cells | 29.0-fold | BALB/c | [2] | |

| CD34+ cells | 37.1-fold | BALB/c | [2] | |

| CD133+ cells | 110.8-fold | BALB/c | [2] |

Table 3: Preclinical Pharmacokinetics of this compound in Mice

| Parameter | Value | Route of Administration | Mouse Strain | Reference |

| Time to Maximum Concentration (Tmax) | 5 minutes | Intravenous | Not Specified | [4] |

| Onset of Action (WBC increase) | Within 30 minutes | Intravenous | Not Specified | [4] |

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key assays used to characterize this compound.

In Vitro Assays

3.1.1. Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of CXCR4-expressing cells towards an SDF-1 gradient.

-

Cells: A human T-cell line, such as CCRF-CEM or SupT1, which endogenously expresses CXCR4.

-

Apparatus: A multi-well chamber with a porous membrane (e.g., Transwell®).

-

Procedure:

-

Cells are harvested and resuspended in assay medium.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

The lower chamber is filled with assay medium containing SDF-1 as the chemoattractant.

-

The cell suspension (containing this compound or vehicle) is added to the upper chamber.

-

The chamber is incubated to allow for cell migration.

-

Migrated cells in the lower chamber are quantified using a cell viability assay (e.g., CellTiter-Glo®) or by direct cell counting.

-

The IC50 value is calculated from the dose-response curve.

-

3.1.2. Calcium Mobilization Assay

This assay measures this compound's ability to block SDF-1-induced intracellular calcium release, a key downstream event in CXCR4 signaling.

-

Cells: CXCR4-expressing cells (e.g., CCRF-CEM).

-

Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Apparatus: A fluorescence plate reader with automated liquid handling (e.g., FLIPR® or FlexStation®).

-

Procedure:

-

Cells are loaded with the calcium-sensitive dye.

-

Cells are plated into a multi-well plate and pre-incubated with various concentrations of this compound or vehicle control.

-

The plate is placed in the fluorescence reader, and a baseline fluorescence reading is established.

-

SDF-1 is added to the wells to stimulate the cells.

-

The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time.

-

The IC50 value is determined by the reduction in the SDF-1-induced fluorescence peak in the presence of this compound.

-

3.1.3. GTP-binding Assay

This assay assesses the inhibitory effect of this compound on SDF-1-induced G-protein activation.

-

Preparation: Cell membranes from a CXCR4-expressing cell line (e.g., CEM).

-

Reagents: Non-hydrolyzable, radiolabeled GTP analog (e.g., [³⁵S]GTPγS).

-

Procedure:

-

Cell membranes are incubated with varying concentrations of this compound in the presence of GDP.

-

SDF-1 is added to stimulate CXCR4.

-

[³⁵S]GTPγS is added to the reaction. Activated G-proteins will exchange GDP for [³⁵S]GTPγS.

-

The reaction is terminated, and the membrane-bound radioactivity is separated from the unbound [³⁵S]GTPγS by filtration.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

The IC50 value is calculated from the inhibition of SDF-1-stimulated [³⁵S]GTPγS binding.

-

In Vivo Assays

3.2.1. Hematopoietic Stem and Progenitor Cell Mobilization in Mice

This model evaluates the in vivo efficacy of this compound in mobilizing HSPCs.

-

Animal Model: BALB/c mice (or other relevant strains).

-

Treatment Regimen:

-

Single Agent: A single intravenous injection of this compound at various doses.

-

Combination Therapy: Daily subcutaneous injections of G-CSF for several days, followed by a single intravenous injection of this compound.

-

-

Sample Collection: Peripheral blood is collected at various time points post-Burixafor administration.

-

Analysis:

-

A complete blood count (CBC) is performed to determine the total white blood cell (WBC) count.

-

Red blood cells are lysed, and the remaining cells are stained with a cocktail of fluorescently-labeled antibodies against specific cell surface markers (e.g., CD34, CD133, CXCR4, and lineage markers).

-

The stained cells are analyzed by flow cytometry to quantify the populations of HSPCs (e.g., Lin⁻c-Kit⁺Sca-1⁺ cells) and other relevant cell types.

-

The fold-increase in cell numbers compared to baseline or vehicle-treated controls is calculated.

-

Caption: A streamlined workflow for assessing this compound's in vivo HSPC mobilization efficacy.

Preclinical Safety and Toxicology

A study in 64 healthy human subjects evaluated single intravenous doses of this compound ranging from 0.10 to 4.40 mg/kg. The treatment was generally safe and well-tolerated. Gastrointestinal events were the most commonly reported adverse effects at doses of 2.24 mg/kg or greater.[4]

In vitro studies showed that this compound has a low potential for off-target effects. It did not inhibit the activities of major human liver microsomal cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) and showed no significant activity against a panel of 68 other cellular receptors.[5] The IC50 for the hERG potassium channel was greater than 1000 µM, suggesting a low risk of cardiac-related adverse effects.[2]

Conclusion and Future Directions

The preclinical data for this compound strongly support its development as a therapeutic agent. Its potent and selective antagonism of CXCR4 translates to robust in vivo activity in mobilizing hematopoietic stem and progenitor cells, a key process for successful stem cell transplantation. The synergistic effect observed with G-CSF suggests a potential for improved mobilization regimens. Furthermore, its mechanism of action provides a strong rationale for its investigation as a chemosensitizing agent to mobilize malignant cells from the protective bone marrow niche. The favorable preliminary safety profile encourages further clinical investigation. Future preclinical studies could further explore its efficacy in various cancer models and its potential in other indications where the CXCL12/CXCR4 axis plays a pathological role.

References

- 1. Facebook [cancer.gov]

- 2. Small Molecule Inhibitors of CXCR4 [thno.org]

- 3. CXCR4 antagonist - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taigenbiotech.com [taigenbiotech.com]

Investigating Burixafor as a Chemosensitizing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of resistance to chemotherapy remains a significant hurdle in oncology. A promising strategy to overcome this challenge is the use of chemosensitizing agents that can render cancer cells more susceptible to conventional cytotoxic therapies. This technical guide provides an in-depth examination of Burixafor, a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4), as a potential chemosensitizing agent. We delve into the molecular mechanisms of CXCR4-mediated chemoresistance, present available quantitative data from preclinical and clinical studies of this compound in combination with chemotherapy, and provide detailed experimental protocols for investigating its chemosensitizing effects. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the CXCR4/CXCL12 axis to enhance the efficacy of cancer treatment.

Introduction: The Role of the CXCR4/CXCL12 Axis in Chemoresistance

The C-X-C chemokine receptor 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), play a pivotal role in tumor progression, metastasis, and the development of therapeutic resistance.[1] Overexpressed in numerous cancers, the CXCR4/CXCL12 signaling axis contributes to chemoresistance through several mechanisms:

-

Adhesion-Mediated Drug Resistance: The interaction between CXCL12, secreted by stromal cells in the bone marrow, and CXCR4 on cancer cells promotes the adhesion of tumor cells to the bone marrow microenvironment. This protective niche shields cancer cells from the cytotoxic effects of chemotherapy.[1]

-

Activation of Pro-Survival Pathways: The binding of CXCL12 to CXCR4 triggers a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways promote cell survival, proliferation, and inhibit apoptosis, thereby counteracting the effects of chemotherapeutic agents.[2][3]

-

Cancer Stem Cell Maintenance: The CXCR4/CXCL12 axis is implicated in the maintenance of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, progression, and relapse. CSCs are often inherently resistant to chemotherapy.[4]

By blocking the interaction between CXCL12 and CXCR4, antagonists like this compound can disrupt these protective mechanisms, mobilize cancer cells from the bone marrow niche into peripheral circulation, and sensitize them to the effects of chemotherapy.[5][6]

This compound: A CXCR4 Antagonist for Chemosensitization

This compound (formerly GPC-100 or TG-0054) is a small molecule antagonist of CXCR4.[7] It binds to the CXCR4 receptor, preventing its interaction with CXCL12 and thereby inhibiting downstream signaling.[8] This mechanism of action forms the basis for its investigation as a chemosensitizing agent. Preclinical and clinical studies have explored its potential in various hematological malignancies, where the bone marrow microenvironment plays a crucial role in disease progression and drug resistance.[6][9]

Quantitative Data on this compound and Other CXCR4 Antagonists

The following tables summarize available quantitative data from preclinical and clinical studies investigating this compound and other CXCR4 antagonists as chemosensitizing agents or for their mobilizing effects.

Table 1: Preclinical Data on CXCR4 Antagonists

| Compound | Cancer Type | Combination Agent | Key Findings | Reference |

| This compound (GPC-100) & Propranolol | Preclinical models | - | 7-fold increase in circulating CD8+ T cells compared to a 2-fold increase with plerixafor (B1678892). | [10] |

| Plerixafor | Murine model of AML | Cytarabine | 2-fold mobilization of leukemic blasts into the peripheral circulation. | [11] |

| Plerixafor | Relapsed/Refractory Multiple Myeloma | Bortezomib (B1684674) | Overall response rate (ORR) of 48.5% and clinical benefit rate of 60.6% in the Phase II part of the study. | [12] |

Table 2: Clinical Data on this compound in Multiple Myeloma (NCT05561751)

| Parameter | Value | Reference |

| Primary Endpoint | ||

| Patients achieving ≥2 x 10⁶ CD34+ cells/kg within two leukapheresis sessions | 89.5% (17 out of 19 participants) | [13] |

| Engraftment Data (in patients who proceeded to transplant) | ||

| Median time to neutrophil engraftment | 13 days | [13] |

| Median time to platelet engraftment | 17.5 days | [13] |

| Safety | ||

| This compound-related adverse events higher than Grade 2 | None reported | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the chemosensitizing potential of this compound.

In Vitro Chemosensitivity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[8][9][14]

Objective: To determine the effect of this compound in combination with a chemotherapeutic agent on the viability of cancer cells in vitro.

Materials:

-

Cancer cell line of interest (e.g., AML or multiple myeloma cell lines)

-

Complete culture medium

-

This compound

-

Chemotherapeutic agent (e.g., cytarabine, bortezomib)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cancer cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of the chemotherapeutic agent and this compound in culture medium.

-

Treat the cells with:

-

Vehicle control (medium only)

-

Chemotherapeutic agent alone (at various concentrations)

-

This compound alone (at various concentrations)

-

Combination of the chemotherapeutic agent and this compound (at various concentrations)

-

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) for the chemotherapeutic agent alone and in combination with this compound. A significant reduction in the IC₅₀ in the combination group indicates chemosensitization.

In Vitro Cell Migration Assay (Transwell Assay)

This protocol is based on standard transwell migration assay procedures.[1][11][15][16]

Objective: To assess the effect of this compound on the migration of cancer cells towards a chemoattractant (CXCL12).

Materials:

-

Cancer cell line of interest

-

Serum-free culture medium

-

Complete culture medium

-

Recombinant human CXCL12

-

This compound

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Crystal violet solution

-

Cotton swabs

-

Microscope

Procedure:

-

Preparation:

-

Starve the cancer cells in serum-free medium for 12-24 hours prior to the assay.

-

Add 600 µL of complete medium containing CXCL12 (chemoattractant) to the lower chamber of the 24-well plate.

-

In a separate set of wells, add medium without CXCL12 as a negative control.

-

-

Cell Seeding:

-

Resuspend the starved cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

-

Pre-treat the cells with this compound at the desired concentration for 30 minutes. A vehicle-treated group should be included.

-

Add 100 µL of the cell suspension to the upper chamber of the transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period that allows for migration (e.g., 4-24 hours), depending on the cell type.

-

-

Staining and Visualization:

-

Carefully remove the transwell inserts from the plate.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with 70% ethanol (B145695) for 10 minutes.

-

Stain the cells with crystal violet solution for 5-10 minutes.

-

Gently wash the inserts with distilled water to remove excess stain.

-

Allow the inserts to air dry.

-

-

Quantification:

-

Count the number of migrated cells in several random fields of view under an inverted microscope.

-

Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a microplate reader.

-

Data Analysis:

-

Compare the number of migrated cells in the this compound-treated group to the vehicle-treated group. A significant reduction in cell migration towards CXCL12 indicates effective CXCR4 blockade by this compound.

In Vivo Chemosensitization Study in a Murine AML Model

This protocol is a generalized framework based on established methods for in vivo cancer studies.[7][17][18][19]

Objective: To evaluate the efficacy of this compound in combination with chemotherapy in a mouse xenograft model of Acute Myeloid Leukemia (AML).

Materials:

-

Immunodeficient mice (e.g., NOD/SCID/IL-2rγnull or NSG)

-

Human AML cell line (e.g., OCI-AML3)

-

This compound formulated for intravenous or subcutaneous administration

-

Chemotherapeutic agent (e.g., cytarabine) formulated for administration

-

Calipers for tumor measurement

-

Flow cytometry reagents for analyzing human AML cells in mouse peripheral blood

Procedure:

-

AML Model Establishment:

-

Inject human AML cells intravenously into the tail vein of the immunodeficient mice.

-

Monitor the mice for signs of disease engraftment, which can be confirmed by analyzing peripheral blood for the presence of human AML cells (e.g., using flow cytometry for human CD45 and CD33 markers).

-

-

Treatment:

-

Once the AML is established, randomize the mice into the following treatment groups:

-

Vehicle control

-

Chemotherapy alone

-

This compound alone

-

Chemotherapy in combination with this compound

-

-

Administer the treatments according to a predetermined schedule and dosage. This compound is typically administered prior to the chemotherapeutic agent to mobilize the AML cells.

-

-

Monitoring and Endpoints:

-

Monitor the mice regularly for tumor burden (e.g., by measuring spleen size or through bioluminescence imaging if the cells are engineered to express luciferase), body weight, and overall health.

-

Collect peripheral blood samples at various time points to quantify the mobilization of AML cells.

-

The primary endpoint is typically overall survival. Other endpoints can include reduction in tumor burden and the percentage of AML blasts in the bone marrow and peripheral blood at the end of the study.

-

-

Data Analysis:

-

Generate Kaplan-Meier survival curves and compare the survival rates between the different treatment groups using a log-rank test.

-

Compare the tumor burden and AML cell counts between the groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant increase in survival and reduction in tumor burden in the combination therapy group compared to the single-agent groups would demonstrate the chemosensitizing effect of this compound.

-

Signaling Pathways and Experimental Workflows

CXCR4 Signaling Pathway

The following diagram illustrates the major signaling pathways activated upon CXCL12 binding to CXCR4, which are involved in promoting cell survival and proliferation, and how this compound can inhibit these pathways.

Caption: CXCR4 signaling pathway and its inhibition by this compound.

Experimental Workflow for Evaluating Chemosensitization

The following diagram outlines a typical experimental workflow for investigating the chemosensitizing effects of this compound, from in vitro characterization to in vivo validation.

Caption: A typical experimental workflow for chemosensitization studies.

Conclusion and Future Directions

The available preclinical and clinical data suggest that this compound, by targeting the CXCR4/CXCL12 axis, holds significant promise as a chemosensitizing agent. The mobilization of cancer cells from the protective bone marrow microenvironment and the inhibition of pro-survival signaling pathways are key mechanisms through which this compound can enhance the efficacy of conventional chemotherapy. The positive results from the Phase 2 trial in multiple myeloma for hematopoietic stem cell mobilization further support the biological activity of this compound in targeting the CXCR4 pathway.

Future research should focus on:

-

Conducting robust preclinical studies to determine the optimal dosing and scheduling of this compound in combination with a wider range of chemotherapeutic agents for various cancer types.

-

Initiating clinical trials specifically designed to evaluate the chemosensitizing effects of this compound in patients with relapsed or refractory cancers.

-

Identifying predictive biomarkers to select patients who are most likely to benefit from a this compound-based chemosensitization strategy.

The continued investigation of this compound and other CXCR4 antagonists will be crucial in advancing this therapeutic approach and potentially improving outcomes for cancer patients who have developed resistance to standard treatments.

References

- 1. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Flow-cytometry-based protocols for human blood/marrow immunophenotyping with minimal sample perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. rarecancernews.com [rarecancernews.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Antileukemia activity of the novel peptidic CXCR4 antagonist LY2510924 as monotherapy and in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Phase I/II trial of the CXCR4 inhibitor plerixafor in combination with bortezomib as a chemosensitization strategy in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exicure, Inc. Reports Positive Phase 2 Trial Results for this compound in Hematopoietic Progenitor Cell Mobilization in Multiple Myeloma Patients [quiverquant.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. clyte.tech [clyte.tech]

- 17. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bone marrow mesenchymal stromal cells support translation in refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Burixafor: A Technical Guide to its Impact on Hematopoietic Stem and Progenitor Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burixafor (formerly GPC-100) is a potent and selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] It functions by disrupting the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), a key signaling pathway responsible for retaining hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[1][3] By inhibiting this axis, this compound induces the rapid mobilization of HSPCs from the bone marrow into the peripheral blood, making them available for collection and subsequent autologous stem cell transplantation (ASCT).[1][4] This technical guide provides a comprehensive overview of this compound's effects on HSPCs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological mechanisms.

Core Mechanism of Action

The CXCL12/CXCR4 axis is crucial for the homing and retention of HSPCs in the bone marrow.[3] CXCL12, constitutively produced by bone marrow stromal cells, binds to the CXCR4 receptor on HSPCs, promoting their adhesion and survival within the marrow microenvironment.[3] this compound, as a CXCR4 antagonist, competitively binds to the CXCR4 receptor, thereby preventing CXCL12 from binding and initiating downstream signaling.[1][5] This disruption of the retention signal leads to the egress of HSPCs into the peripheral circulation.[4]

Caption: Mechanism of this compound-induced HSPC mobilization.

Quantitative Data on HSPC Mobilization

This compound has demonstrated significant efficacy in mobilizing HSPCs in both preclinical and clinical settings. The following tables summarize the key quantitative findings from these studies.

Table 1: Preclinical HSPC Mobilization in Mice

| Treatment Group | Fold Increase in LinnegSca1+cKit+ (LSK) cells | Fold Increase in LinnegCD34+ Progenitor Cells | Fold Increase in Circulating CD8+ T cells | Reference |

| This compound (single injection) | 2 | 4 | 3 | [6][7] |

| This compound + Propranolol (B1214883) | - | - | 7 | [6][7] |

| Plerixafor | - | - | 2 | [6][7] |

Data presented as fold increase over baseline.

Table 2: Phase 1 Study in Healthy Subjects - Single Ascending Dose

| This compound Dose (mg/kg) | Peak Fold Increase in CD34+ Cells from Baseline | Reference |

| 0.10 - 3.14 | 3 - 14 | [4][8] |

Table 3: Phase 2 Study in Multiple Myeloma Patients (this compound + Propranolol + G-CSF)

| Endpoint | Result | Reference |

| Patients achieving ≥2 x 106 CD34+ cells/kg in 2 leukapheresis sessions | ~90% | [9][10][11] |

| Patients previously treated with daratumumab and lenalidomide (B1683929) achieving primary endpoint | 85% | [9][12] |

| Peak mobilization of CD34+ cells | Within 1 hour post-administration | [9][10][11] |

| Median time to neutrophil engraftment | 13 days | [11] |

| Median time to platelet engraftment | 17.5 days | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Murine Model of HSPC Mobilization

-

Animal Model: Standard laboratory mouse strains such as C57BL/6 or BALB/c are commonly used.[13][14]

-

Mobilization Regimen:

-

Sample Collection: Peripheral blood is collected at various time points post-injection to assess peak mobilization.[14]

-

Cellular Analysis:

Caption: Workflow for assessing HSPC mobilization in mice.

Phase 2 Clinical Trial Protocol (NCT05561751)

-

Study Population: Patients with multiple myeloma eligible for autologous stem cell transplant.[16][17]

-

Treatment Regimen:

-

Leukapheresis: Performed 45 minutes to 2 hours after this compound administration.[9][16]

-

Primary Endpoint: Proportion of patients achieving ≥2 x 106 CD34+ cells/kg in 2 leukapheresis sessions.[16][17]

-

Secondary Endpoints: Safety and tolerability, pharmacodynamics (circulating CD34+ cell counts and CXCL12 levels), and time to engraftment post-transplant.[15]

Caption: Overview of the Phase 2 clinical trial protocol.

Signaling Pathway Considerations

The interaction between CXCR4 and the β2-adrenergic receptor (β2AR) presents a further layer of complexity and a rationale for the combination therapy with propranolol. Preclinical evidence suggests that CXCR4 and β2AR can form heteromers, leading to altered signaling pathways.[6][7] Co-activation of both receptors with their respective ligands, CXCL12 and epinephrine, results in a synergistic increase in intracellular calcium flux.[6][7] This enhanced signaling can be completely blocked by the co-administration of both a CXCR4 antagonist (like this compound) and a β-blocker (like propranolol).[6][7] Propranolol may also contribute to an increase in stem cells in the bone marrow by shifting the phenotype of progenitor cells.[9]

Caption: CXCR4 and β2AR heteromerization signaling.

Conclusion

This compound is a promising CXCR4 antagonist with a rapid onset of action that effectively mobilizes hematopoietic stem and progenitor cells. Clinical data, particularly from the Phase 2 trial in combination with propranolol and G-CSF, demonstrate its potential to be a valuable agent in the context of autologous stem cell transplantation, even in patient populations that are historically difficult to mobilize. Its favorable safety profile and the convenience of same-day administration and leukapheresis offer significant advantages over existing therapies.[17] Further research and clinical development will continue to elucidate the full potential of this compound in various hematological and oncological settings.

References

- 1. Facebook [cancer.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. CXCR4 and mobilization of hematopoietic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel CXCR4 antagonist for hematopoietic stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. pharmiweb.com [pharmiweb.com]

- 9. youtube.com [youtube.com]

- 10. Exicure Reports Positive Phase 2 Results for this compound in Multiple Myeloma Stem Cell Mobilization [longbridge.com]

- 11. Exicure, Inc. Reports Positive Phase 2 Trial Results for this compound in Hematopoietic Progenitor Cell Mobilization in Multiple Myeloma Patients [quiverquant.com]

- 12. Phase II study of this compound + propranolol + G-CSF for stem cell mobilization in myeloma | VJHemOnc [vjhemonc.com]

- 13. The use of experimental murine models to assess novel agents of hematopoietic stem and progenitor cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hematopoietic stem and progenitor cell mobilization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. ashpublications.org [ashpublications.org]

- 17. researchgate.net [researchgate.net]

In Vivo Efficacy of Burixafor in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of Burixafor (formerly GPC-100 or TG-0054), a potent and selective antagonist of the CXCR4 receptor. This compound disrupts the interaction between CXCR4 and its ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), a key signaling axis involved in hematopoietic stem cell (HSC) retention in the bone marrow and cancer cell metastasis. This guide summarizes key findings from animal studies, detailing experimental methodologies, presenting quantitative data, and visualizing the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound competitively binds to the CXCR4 receptor, preventing its activation by CXCL12.[1] This disruption of the CXCL12/CXCR4 axis leads to the mobilization of hematopoietic stem and progenitor cells from the bone marrow into the peripheral bloodstream.[1][2] This mechanism is central to its application in stem cell transplantation and is also being explored for its potential to sensitize cancer cells to chemotherapy by mobilizing them from the protective bone marrow niche.[3][4]

Signaling Pathway

The primary signaling pathway affected by this compound is the CXCL12/CXCR4 axis. Upon binding of CXCL12, CXCR4, a G protein-coupled receptor (GPCR), initiates downstream signaling cascades that promote cell migration and adhesion, retaining stem cells within the bone marrow. This compound acts as a direct inhibitor of this process. Furthermore, research indicates a functional interplay between CXCR4 and the beta-2-adrenergic receptor (β2AR), which can be targeted to enhance mobilization.[5][6]

Caption: this compound's mechanism of action via CXCR4 antagonism.

Summary of In Vivo Efficacy Data

This compound has demonstrated significant efficacy in various animal models, primarily focusing on hematopoietic stem cell mobilization and potential applications in oncology and ischemic tissue repair.

Hematopoietic Cell Mobilization in Murine Models

| Parameter | Animal Model | Treatment | Key Result | Citation |

| White Blood Cell (WBC) Count | Mice | Single intravenous dose of this compound | Rapid increase in peripheral WBC counts within 30 minutes. | [2] |

| WBC Mobilization | Mice | This compound vs. Plerixafor | This compound mobilized more WBCs into peripheral blood compared to Plerixafor. | [5] |

| WBC & Stem Cell Mobilization | Mice | This compound + Propranolol | Potent mobilization of WBCs and mouse stem cells. | [7] |

| Augmented Mobilization | Mice | This compound + Propranolol + G-CSF | Mobilization was further augmented with the addition of G-CSF. | [7][8] |

Other Preclinical Applications

| Application | Animal Model | Key Finding | Citation |

| Ischemic Tissue Repair | Animal models of stroke, myocardial infarction, and ischemic limb claudication | This compound demonstrated efficacy in these models. | [3] |

| Chemosensitization (Leukemia) | Preclinical models | Suggests this compound can mobilize Acute Myeloid Leukemia (AML) cells from the protective bone marrow environment. | [4] |

Experimental Protocols and Methodologies

Detailed experimental design is crucial for the evaluation of pharmacologic agents. Below are generalized protocols based on the available literature for studying this compound in vivo.

Murine Model for Hematopoietic Stem Cell Mobilization

This protocol outlines a typical experiment to assess the stem cell mobilizing activity of this compound in mice.

-

Animal Model: C3H/HEJ or similar murine strains are commonly used in hematopoiesis research.[9]

-

Acclimatization: Animals are acclimatized for at least one week prior to the experiment under standard laboratory conditions.

-

Treatment Groups:

-

Vehicle Control (e.g., saline)

-

This compound (dose-ranging studies)

-

This compound + G-CSF

-

This compound + Propranolol

-

This compound + Propranolol + G-CSF

-

-

Drug Administration:

-

Sample Collection:

-

Endpoint Analysis:

-

Complete Blood Count (CBC): To quantify total WBCs.

-

Flow Cytometry: To enumerate specific hematopoietic stem and progenitor cell populations (e.g., CD34+ or c-Kit+/Sca-1+/Lin- cells in mice).

-

Colony-Forming Unit (CFU) Assays: To assess the functional capacity of mobilized progenitor cells.[11]

-

Caption: General experimental workflow for in vivo mobilization studies.

Xenograft Models for Chemosensitization Studies

To evaluate this compound's potential to sensitize cancer cells to chemotherapy, xenograft models are employed.

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID, NSG) are required to prevent rejection of human tumor cells.[12]

-

Cell Lines: Human cancer cell lines (e.g., AML cell lines) are cultured and prepared for injection.

-

Implantation:

-

Subcutaneous: Cells are injected subcutaneously for ease of tumor measurement.

-

Orthotopic: Cells are injected into the relevant tissue (e.g., intravenously to seed the bone marrow for leukemia models) to better recapitulate the tumor microenvironment.[12]

-

-

Treatment Protocol:

-

Once tumors are established, animals are treated with:

-

Vehicle Control

-

Chemotherapy alone

-

This compound alone

-

This compound followed by Chemotherapy

-

-

-

Efficacy Endpoints:

-

Tumor Growth Inhibition: Tumor volume is measured regularly.

-

Survival Analysis: The overall survival of the different treatment groups is monitored.

-

Flow Cytometry: Analysis of peripheral blood or bone marrow to quantify the mobilization of cancer cells.

-

Conclusion

The in vivo data from animal models strongly support the efficacy of this compound as a rapid and potent hematopoietic stem cell mobilizing agent. Its mechanism of action, centered on the antagonism of the CXCR4/CXCL12 axis, is well-defined. Preclinical studies have demonstrated its superiority in mobilizing white blood cells compared to other agents and have shown synergistic effects when combined with G-CSF and propranolol.[5][7] Furthermore, promising results in animal models of ischemic tissue repair and oncology suggest a broader therapeutic potential for this compound, warranting its continued clinical development.[3][4]

References

- 1. Facebook [cancer.gov]

- 2. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Product-Burixafor-TaiGen Biotechnology - a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]

- 4. rarecancernews.com [rarecancernews.com]

- 5. GPC-100, a novel CXCR4 antagonist, improves in vivo hematopoietic cell mobilization when combined with propranolol | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Combinatorial stem cell mobilization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Burixafor in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burixafor (formerly known as TG-0054) is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1] The interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), is crucial for the retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[2] By disrupting this axis, this compound induces the rapid mobilization of HSPCs from the bone marrow into the peripheral circulation. This guide provides an in-depth technical overview of the pharmacodynamics of this compound in murine models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action: Disruption of the CXCR4/SDF-1α Axis

This compound competitively binds to the CXCR4 receptor on hematopoietic stem cells, preventing the binding of its natural ligand, SDF-1α. This inhibition of the CXCR4/SDF-1α signaling pathway disrupts the adhesive forces that retain HSPCs in the bone marrow, leading to their egress into the peripheral blood.[1][2] Preclinical studies in murine models have demonstrated that a single intravenous administration of this compound results in a rapid and significant increase in circulating white blood cells and various hematopoietic stem and progenitor cell populations.[1][3]

Quantitative Pharmacodynamic Data in Murine Models

The following tables summarize the quantitative effects of this compound on hematopoietic cell mobilization in BALB/c mice. The data is derived from preclinical studies investigating single-agent this compound and its synergistic effects when combined with Granulocyte-Colony Stimulating Factor (G-CSF).

Table 1: Hematopoietic Cell Mobilization with Single-Agent this compound in BALB/c Mice

| Dose of this compound (IV) | Fold Increase in Total WBCs | Fold Increase in CXCR4+ Cells | Fold Increase in CD34+ Cells | Fold Increase in CD133+ Cells |

| 5 mg/kg | 3.2 | 5.0 | 2.9 | - |

| 50 mg/kg | 8.2 | 24.0 | 12.9 | - |

| Maximum Tolerated Dose | - | 28.7 | 14.5 | 7.9 |

Data represents the fold increase over baseline, measured 1-3 hours post-injection.[1]

Table 2: Synergistic Hematopoietic Cell Mobilization with this compound and G-CSF in BALB/c Mice

| Treatment Regimen | Fold Increase in Total WBCs | Fold Increase in CXCR4+ Cells | Fold Increase in CD34+ Cells | Fold Increase in CD133+ Cells |

| G-CSF (100 µg/kg/day for 4 days) | 10.3 | 7.9 | 14.8 | - |

| G-CSF + this compound (5 mg/kg on Day 5) | 15.4 | 16.9 | 15.4 | - |

| G-CSF + this compound (50 mg/kg on Day 5) | 23.0 | 29.0 | 37.1 | 110.8 |

G-CSF was administered subcutaneously for four consecutive days, followed by a single intravenous injection of this compound on day five. Measurements were taken 1-3 hours after this compound administration.[1]

Key Experimental Protocols

Murine Model for Hematopoietic Stem Cell Mobilization

A common murine model for evaluating the pharmacodynamics of hematopoietic stem cell mobilizing agents like this compound involves the following steps:

-

Animal Model: 8-week-old BALB/c mice are typically used.[1]

-

Drug Administration:

-

Blood Collection: Peripheral blood is collected at various time points post-Burixafor injection, typically peaking between 1 to 3 hours.[1]

-

Cellular Analysis: The collected blood is then analyzed to quantify the number of total white blood cells and specific hematopoietic stem and progenitor cell populations.

Flow Cytometry for Murine Hematopoietic Stem and Progenitor Cell Enumeration

Flow cytometry is the standard method for identifying and quantifying the rare populations of HSPCs mobilized into the peripheral blood. A typical protocol includes:

-

Sample Preparation:

-

Red blood cell lysis is performed on the peripheral blood sample.

-

Cells are washed with a suitable buffer (e.g., PBS with 2% FBS).

-

-

Antibody Staining: The cells are incubated with a cocktail of fluorescently-conjugated antibodies to identify specific cell surface markers. A common panel for identifying murine hematopoietic stem and progenitor cells (LSK cells) includes:

-

Lineage Markers (Lin): A cocktail of antibodies against mature hematopoietic cell markers (e.g., CD3e, B220, Gr-1, Mac-1, Ter119). These cells are excluded from the analysis (Lineage-negative).

-

Sca-1 (Stem cell antigen-1): A marker for hematopoietic stem and progenitor cells.

-

c-Kit (CD117): A receptor tyrosine kinase essential for hematopoiesis.

-

CD34: A marker for hematopoietic progenitor cells.[1]

-

CD133: A marker for primitive hematopoietic and endothelial progenitor cells.[1]

-

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The data is gated to first identify the Lineage-negative population, and then further gated to quantify the percentage and absolute number of LSK (Lineage-Sca-1+c-Kit+) cells and other progenitor populations.

Visualizations

Signaling Pathway of this compound's Action

Caption: Mechanism of this compound-induced hematopoietic stem cell mobilization.

Experimental Workflow for Murine Pharmacodynamic Studies

References

- 1. ashpublications.org [ashpublications.org]

- 2. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Antagonism of CXCR4 by Burixafor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burixafor (formerly TG-0054) is a potent and selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1] This receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in hematopoietic stem cell (HSC) homing and retention within the bone marrow niche through its interaction with its endogenous ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1).[2][3] By disrupting the CXCR4/CXCL12 axis, this compound induces the rapid mobilization of HSCs and other progenitor cells into the peripheral circulation.[1][4] This mechanism of action has positioned this compound as a promising therapeutic agent for stem cell transplantation, particularly in patients with hematological malignancies.[1][4] This technical guide provides an in-depth overview of the selectivity of this compound for CXCR4, including available quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathways.

Data Presentation: this compound's Affinity and Functional Potency for CXCR4

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.3 nM | 12G5 Antibody Competition | [5] |

| Ki | ~0.1 nM | 12G5 Antibody Competition | [5] |

| IC50 | 78 nM | HIV-1 Inhibition | [5] |

| IC50 | 30 nM | Calcium Flux Inhibition | [3] |

| IC50 | 207 nM | β-arrestin Recruitment Inhibition | [3] |

Table 1: Quantitative data on this compound's interaction with CXCR4.[3][5]

CXCR4 Signaling and the Mechanism of this compound's Action

Upon binding of its ligand CXCL12, CXCR4 undergoes a conformational change that activates intracellular signaling cascades, primarily through the Gi family of G-proteins. This leads to downstream effects such as calcium mobilization, activation of the PI3K/AKT and MAPK pathways, and ultimately, cell migration and survival. This compound, as a competitive antagonist, binds to CXCR4 and prevents the binding of CXCL12, thereby inhibiting these downstream signaling events.

CXCR4 Signaling Pathway

The following diagram illustrates the major signaling pathways activated by the CXCR4 receptor upon CXCL12 binding.

Caption: CXCR4 signaling cascade upon CXCL12 binding.

Mechanism of this compound Antagonism

This compound's mechanism of action involves competitive binding to the CXCR4 receptor, thereby preventing CXCL12 from binding and initiating the downstream signaling cascade.

Caption: Competitive antagonism of CXCR4 by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the selectivity and functional activity of CXCR4 antagonists like this compound.

Antibody Competition Binding Assay

This assay is used to determine the binding affinity (IC50 and Ki) of a test compound by measuring its ability to compete with the binding of a labeled antibody to CXCR4.

Caption: Workflow for antibody competition binding assay.

Detailed Methodology:

-

Cell Preparation: Culture a cell line endogenously expressing or transfected with CXCR4 (e.g., Jurkat cells) to a sufficient density. Harvest and wash the cells with an appropriate binding buffer.

-

Assay Setup: In a microtiter plate, add a fixed concentration of a fluorescently labeled anti-CXCR4 antibody (e.g., PE-conjugated 12G5) to each well.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include control wells with no compound (total binding) and wells with a high concentration of a known unlabeled CXCR4 antagonist (non-specific binding).

-

Incubation: Add the cell suspension to each well and incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.

-

Washing: Centrifuge the plate and aspirate the supernatant. Wash the cells multiple times with cold binding buffer to remove unbound reagents.

-

Data Acquisition: Resuspend the cells and acquire data using a flow cytometer, measuring the fluorescence intensity of the labeled antibody.

-

Data Analysis: The percentage of specific binding is calculated for each this compound concentration. The data is then plotted on a semi-logarithmic scale, and the IC50 value (the concentration of this compound that inhibits 50% of specific antibody binding) is determined by non-linear regression. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.

Caption: Workflow for a calcium mobilization assay.

Detailed Methodology:

-

Cell Preparation and Dye Loading: Plate CXCR4-expressing cells in a microplate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer for a specified period (e.g., 30-60 minutes) at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye and then incubate them with various concentrations of this compound for a defined time.

-

Assay Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR instrument). Establish a stable baseline fluorescence reading.

-

Agonist Addition: Inject a solution of CXCL12 into the wells to stimulate the cells.

-

Data Acquisition: Continuously monitor the fluorescence intensity before and after the addition of CXCL12. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The peak fluorescence response is measured for each well. The percentage of inhibition by this compound at each concentration is calculated relative to the response with CXCL12 alone. The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Chemotaxis Assay

This assay assesses the ability of an antagonist to block the directional migration of cells towards a chemoattractant.

Caption: Workflow for a transwell chemotaxis assay.

Detailed Methodology:

-

Cell and Compound Preparation: Resuspend CXCR4-expressing cells in a serum-free medium. Pre-incubate the cells with various concentrations of this compound for a specified time.

-

Assay Setup: Place Transwell inserts with a porous membrane (e.g., 5 µm pores) into the wells of a multi-well plate. Add a medium containing CXCL12 to the lower chamber.

-

Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (typically several hours).

-

Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Alternatively, quantify the migrated cells in the lower chamber using a cell viability assay (e.g., CellTiter-Glo).

-

Data Analysis: Count the number of migrated cells for each condition. Calculate the percentage of inhibition of migration for each this compound concentration relative to the migration induced by CXCL12 alone. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

This compound is a high-affinity, potent antagonist of the CXCR4 receptor. The available data demonstrates its ability to effectively block the binding of the natural ligand CXCL12 and inhibit downstream signaling pathways, such as calcium mobilization and cell migration. While its "high selectivity" is a frequently cited attribute, a comprehensive, publicly available selectivity profile against a broad range of other receptors is needed to fully delineate its off-target interaction potential. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel CXCR4 antagonists, which are crucial for the development of targeted therapies in hematology, oncology, and beyond.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Pharmacokinetics and Pharmacodynamics of this compound Hydrobromide (GPC-100), a Novel C-X-C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPC-100, a novel CXCR4 antagonist, improves in vivo hematopoietic cell mobilization when combined with propranolol | PLOS One [journals.plos.org]

- 4. CXCR4 Antagonist TG-0054 Mobilizes Mesenchymal Stem Cells, Attenuates Inflammation, and Preserves Cardiac Systolic Function in a Porcine Model of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions [mdpi.com]

Unveiling the Biological Landscape of Burixafor: A Technical Guide to Early-Stage Research

For Immediate Release

A Deep Dive into the Preclinical and Early Clinical Profile of Burixafor, a Novel CXCR4 Antagonist

This technical guide offers an in-depth exploration of the early-stage research surrounding this compound (formerly GPC-100/TG-0054), a potent and selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental methodologies, and a visual representation of the underlying biological pathways to facilitate a comprehensive understanding of this compound's mechanism of action and therapeutic potential.

Introduction: Targeting the CXCR4/CXCL12 Axis

This compound is an orally bioavailable inhibitor of CXCR4, a G protein-coupled receptor that plays a pivotal role in hematopoietic stem cell (HSC) trafficking, immune responses, and cancer metastasis.[1] The primary ligand for CXCR4 is the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), which is constitutively expressed in the bone marrow microenvironment.[2] The interaction between CXCL12 and CXCR4 is crucial for retaining HSCs within the bone marrow.[2] By competitively binding to CXCR4, this compound disrupts this interaction, leading to the mobilization of HSCs and other progenitor cells into the peripheral bloodstream.[3][4] This mechanism of action underpins its development for applications in stem cell transplantation and potentially as a chemosensitizing agent in oncology.[4][5]

Quantitative Assessment of this compound's Biological Activity

The following tables summarize the key quantitative data from early-stage in vitro and in vivo studies, providing a comparative overview of this compound's potency and efficacy.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| CXCR4 Receptor Binding | CXCR4-expressing cells | IC50 (12G5 antibody competition) | 0.3 nM | [6] |